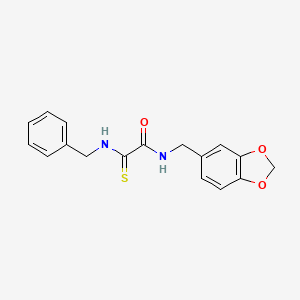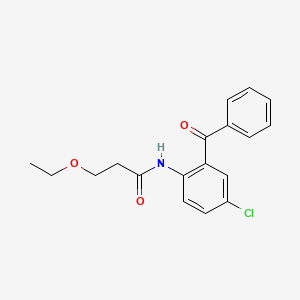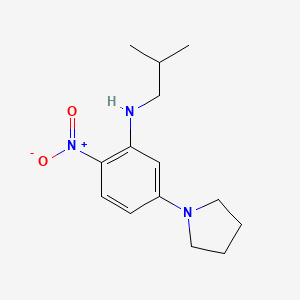
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, also known as BZMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BZMT is a thioxoacetamide derivative that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is in the field of medicinal chemistry. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have anti-inflammatory and antioxidant activity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to reduce the production of inflammatory cytokines and to scavenge free radicals, which can cause cellular damage.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been extensively studied for its potential use in various scientific research applications, making it a valuable compound for researchers. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is a potent inhibitor of various enzymes and signaling pathways, which can make it difficult to interpret experimental results. Additionally, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. One area of research is the development of new cancer therapies based on the antitumor activity of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. Researchers are also exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a potential antibiotic or antifungal agent. Another area of research is the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, which could lead to the development of new drugs that target specific enzymes or signaling pathways. Finally, researchers are exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a tool for studying the regulation of pH and neurotransmitter activity in the body.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(17(23)19-9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGYNCKSMBSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
![benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4193901.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193905.png)
![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4193916.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)
amino]-4-methoxyphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4193931.png)

![ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B4193955.png)

![2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4193979.png)
![2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4193985.png)
![2-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193991.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4193998.png)